2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine
Overview
Description
The compound is part of a broader family of pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives, known for their significant pharmacological activities. Such compounds are synthesized and analyzed to understand their potential applications in various fields, excluding drug use and dosage considerations.
Synthesis Analysis
The synthesis of this compound involves complex reactions including condensation, cyclization, and functional group transformations. For instance, Kelley et al. (1995) described the synthesis of analogues containing imidazole ring replacements, offering insights into the synthetic approaches for similar compounds (Kelley et al., 1995).
Molecular Structure Analysis
The molecular structure of compounds within this chemical class has been elucidated using various analytical techniques, including X-ray crystallography and spectral data. For example, Liu et al. (2012) discussed the crystal structure of a related pyrazolo[1,5-a]pyrimidine compound, highlighting the planarity of the central unit and the positioning of substituent groups (Liu et al., 2012).
Chemical Reactions and Properties
Pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives undergo various chemical reactions, including interactions with heterocyclic amidines to synthesize novel compounds. Elmaati (2002) provides examples of such reactions, which are fundamental in exploring the chemical properties and reactivity of these molecules (Elmaati, 2002).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and stability, are critical for their potential applications. Although specific data for "2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine" are not detailed here, studies on related compounds offer insights into methodologies for assessing these properties.
Chemical Properties Analysis
The chemical properties, including reactivity, functional group transformations, and interactions with biological targets, are central to understanding the compound's utility. Research on related compounds, such as the work by Nagender et al. (2014) on pyrazolo[3,4-b]pyridine derivatives, sheds light on these aspects (Nagender et al., 2014).
Scientific Research Applications
Anticonvulsant Activity : Kelley et al. (1995) reported on analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine containing isosteric replacements of the imidazole ring. These compounds were tested for anticonvulsant activity, revealing distinct differences in their electrostatic isopotential maps, which may relate to their anticonvulsant effectiveness (Kelley et al., 1995).
Anti-Mycobacterial Activity : Sutherland et al. (2022) explored the synthesis of pyrazolo[1,5-a]pyrimidin-7-amines and their structure-activity relationships for the treatment of Mycobacterium tuberculosis. Some compounds showed potent in vitro growth inhibition of M.tb (Sutherland et al., 2022).
Antimicrobial Activities : Abdelhamid et al. (2016) conducted a green, one-pot, solvent-free synthesis of pyrazolo[1,5-a]pyrimidines and other derivatives. These compounds exhibited antimicrobial activities comparable to typical antibacterial and antifungal drugs (Abdelhamid et al., 2016).
Cytotoxicity, Antimicrobial and Anti-Biofilm Activities : Nagender et al. (2014) prepared novel pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives, which were screened for cytotoxicity against various cancer cell lines and for antimicrobial, anti-biofilm activities (Nagender et al., 2014).
Adenosine Receptor Antagonists : Gatta et al. (1993) synthesized derivatives of imidazo[1,2-c]pyrazolo[4,3-e]pyrimidine, finding compounds that acted as potent adenosine A2 receptor antagonists (Gatta et al., 1993).
Anti-Lung Cancer Activity : Hammam et al. (2005) investigated fluorobenzo[b]pyran derivatives, including compounds related to 2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine, for their potential anti-lung cancer activity (Hammam et al., 2005).
PDE9 Inhibition : Wunder et al. (2005) characterized a PDE9 inhibitor, a class to which the compound is related, showing potential in the treatment of Alzheimer's disease (Wunder et al., 2005).
Safety And Hazards
Future Directions
The compound and its derivatives have potential for further exploration . For instance, one of the synthesized derivatives showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM . This suggests that the compound and its derivatives could be further explored for their potential therapeutic applications.
properties
IUPAC Name |
2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN8/c18-11-6-2-1-4-9(11)8-26-17-10(5-3-7-22-17)13(25-26)16-23-14(20)12(19)15(21)24-16/h1-7H,8,19H2,(H4,20,21,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKYXYXLIJBCOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=N2)C4=NC(=C(C(=N4)N)N)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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